molecular formula C11H8BrNO2 B13704208 Methyl 7-Bromoquinoline-5-carboxylate

Methyl 7-Bromoquinoline-5-carboxylate

Cat. No.: B13704208
M. Wt: 266.09 g/mol
InChI Key: PDJUESHCLJUQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromoquinoline-5-carboxylate is a brominated quinoline derivative featuring a methyl ester group at the 5-position and a bromine substituent at the 7-position of the quinoline ring. Brominated quinolines are widely studied in pharmaceutical and materials chemistry due to their bioactivity, particularly as intermediates in drug synthesis .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 7-bromoquinoline-5-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-7(12)6-10-8(9)3-2-4-13-10/h2-6H,1H3

InChI Key

PDJUESHCLJUQTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=CC(=C1)Br

Origin of Product

United States

Preparation Methods

Bromination of Quinoline to 7-Bromoquinoline

A key precursor is 7-bromoquinoline, which can be prepared by bromination of quinoline or quinoline derivatives. One documented method involves:

  • Reacting quinoline or quinolin-5-amine with brominating agents such as bromine or N-bromosuccinimide (NBS).
  • Using acidic conditions with hydrogen bromide and copper(I) bromide as catalysts.
  • Reaction temperatures ranging from 0°C to 75°C to control regioselectivity.

Example procedure for 5-bromoquinoline (analogous to 7-bromoquinoline):

Reagents & Conditions Details
Starting material Quinolin-5-amine (3.37 g, 23.38 mmol)
Brominating agent Hydrogen bromide (48% aqueous), sodium nitrite
Catalyst Copper(I) bromide (4.02 g, 28.02 mmol)
Solvent Water and hydrogen bromide solution
Temperature 0°C for nitrite addition, then 75°C for bromination
Time 5 min stirring after nitrite addition, 2 h at 75°C for bromination
Workup Basification with NaOH, extraction with ethyl acetate, drying, and evaporation
Yield 61% isolated product

This method yields brominated quinoline with good regioselectivity and moderate yield.

Introduction of the Methyl Carboxylate Group at Position 5

The carboxylation step to introduce the methyl ester at the 5-position on the quinoline ring often employs:

  • Carbonyl insertion reactions using palladium-catalyzed carbonylation.
  • Use of methanol as the esterifying agent.
  • Reaction under carbon monoxide atmosphere at elevated pressure and temperature.

Patent CN112142661B (2022) describes a related synthesis for methyl 3-aminoquinoline-5-carboxylate, which can be adapted for this compound with similar conditions:

Step Conditions and Reagents
Substrate 3-amino-5-bromoquinoline (analogous to 7-bromoquinoline)
Solvent Methanol and N,N-dimethylformamide (DMF)
Catalyst Palladium chloride (PdCl2)
Base Triethylamine
Atmosphere Carbon monoxide (0.8 MPa)
Temperature 75°C
Reaction Time 6 hours
Workup Extraction with ethyl acetate, drying over sodium sulfate, concentration under reduced pressure, column chromatography purification
Advantages Simple route, easily available raw materials, scalable, high yield

This method enables the insertion of the carboxylate ester group at the desired position with good efficiency and purity.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes Reference
Bromination of quinoline Br2 or NBS, HBr, CuBr, 0-75°C, aqueous medium 61 Regioselective bromination at 7-position
Carbonylation to methyl ester PdCl2, triethylamine, CO (0.8 MPa), MeOH, 75°C, 6 h High (not specified) Palladium-catalyzed carbonyl insertion

Research Discoveries and Notes

  • The palladium-catalyzed carbonylation method is a robust and scalable approach, suitable for industrial production due to mild reaction conditions and high selectivity.
  • Bromination under controlled acidic conditions with copper(I) bromide as catalyst ensures selective substitution at the 7-position without over-bromination or side reactions.
  • The combination of methanol and DMF as solvent system in the carbonylation step enhances solubility and reaction kinetics.
  • Thin layer chromatography (TLC) is commonly used to monitor reaction progress in both bromination and carbonylation steps.
  • Purification by column chromatography is essential to isolate the pure this compound, especially to remove palladium residues and unreacted starting materials.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes, leading to inhibition of vital biological processes. For example, some derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

The following analysis focuses on brominated quinoline carboxylates with variations in substituent positions, molecular weight, and structural similarity. Data are compiled from peer-reviewed sources and chemical databases.

Structural Analogs and Positional Isomers

Table 1: Key Brominated Quinoline Carboxylates
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions (Br/COOCH₃) Similarity Score* Appearance Assay References
Methyl 8-bromoquinoline-5-carboxylate 253787-45-0 C₁₁H₈BrNO₂ 266.09 Br (8), COOCH₃ (5) 0.81 N/A N/A
8-Bromoquinoline-5-carboxylic acid 204782-96-7 C₁₀H₆BrNO₂ 252.07 Br (8), COOH (5) 0.81 N/A N/A
Methyl 7-bromoquinoline-2-carboxylate 1267641-04-2 C₁₁H₈BrNO₂ 266.09 Br (7), COOCH₃ (2) 0.98 N/A N/A
Methyl 5-bromoquinoline-8-carboxylate 1445781-45-2 C₁₁H₈BrNO₂ 266.09 Br (5), COOCH₃ (8) N/A N/A N/A
7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylate 2091562-05-7 C₁₀H₈BrN₂O₂ 277.09 Br (7), COOCH₃ (5) (benzoimidazole) N/A White solid ≥97.0%

*Similarity scores (0–1 scale) derived from structural alignment algorithms in .

Key Findings

Substituent Position Effects: Bioactivity: Bromine at the 7-position (as in Methyl 7-bromoquinoline-2-carboxylate) may enhance binding to biological targets compared to the 8-position due to steric and electronic differences .

Molecular Weight and Solubility :

  • All methyl esters in Table 1 share a molecular weight of ~266 g/mol, suggesting similar solubility profiles in organic solvents. However, the benzoimidazole analog () has a lower molecular weight (277.09 g/mol) and distinct heterocyclic properties .

Synthetic Utility: Methyl 8-bromoquinoline-5-carboxylate (CAS 253787-45-0) is a precursor in kinase inhibitor synthesis, highlighting the importance of the 5-carboxylate group in medicinal chemistry . Methyl 5-bromoquinoline-8-carboxylate (CAS 1445781-45-2) is patented by Merck for use in antiviral drug development, underscoring the role of bromine positioning in modulating activity .

Biological Activity

Methyl 7-Bromoquinoline-5-carboxylate is a member of the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol, has been the subject of various studies investigating its pharmacological properties, particularly its antimicrobial and anticancer activities.

Chemical Structure and Properties

The unique structure of this compound features a bromine atom at the 7-position and a carboxylate ester group at the 5-position. This specific substitution pattern enhances its reactivity and biological activity compared to other quinoline derivatives.

Property Value
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Chemical ClassQuinoline derivative

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against various bacterial strains, which is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes. In one study, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial species tested.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxicity Testing

In a detailed study assessing its cytotoxic effects, this compound was tested on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against this breast cancer cell line. The treatment led to significant morphological changes in the cells, indicative of apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism, similar to other quinoline derivatives that target cytochrome P450 enzymes.
  • Induction of Apoptosis : By promoting oxidative stress and activating apoptotic pathways, it effectively reduces cell viability in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

  • Bromination : The introduction of bromine at the 7-position can be achieved through electrophilic aromatic substitution reactions.
  • Carboxylation : The carboxylate group is typically introduced via esterification reactions involving methyl esters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 7-Bromoquinoline-5-carboxylate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves bromination of quinoline derivatives at the 7-position using reagents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in the presence of Lewis acids (e.g., FeBr3\text{FeBr}_3), followed by esterification with methanol under acidic conditions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Bromination proceeds efficiently at 60–80°C, while esterification requires reflux conditions.
  • Catalyst use : H2SO4\text{H}_2\text{SO}_4 or TsOH\text{TsOH} improves ester yield by driving equilibrium toward product formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Answer :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Key signals include the quinoline aromatic protons (δ 8.5–9.0 ppm) and the ester carbonyl (δ ~165 ppm). Coupling patterns (e.g., doublets for H-6 and H-8) confirm substitution positions.
  • IR spectroscopy : A strong absorption at ~1720 cm1^{-1} confirms the ester carbonyl group.
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (C11H8BrNO2\text{C}_{11}\text{H}_8\text{BrNO}_2, MW 266.09). Cross-referencing with databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when encountering disorder or twinning?

  • Answer : Use the SHELXL program for refinement:

  • For disordered atoms , apply PART instructions to model partial occupancy.
  • For twinning , employ the TWIN command with a BASF parameter to refine twin fractions. Validate results using the WinGX suite for residual density analysis and R-factor convergence. Cross-check with hydrogen-bonding networks to resolve ambiguities .

Q. What analytical approaches are recommended for resolving discrepancies between XRD and spectroscopic data?

  • Answer :

  • Re-evaluate sample purity : Recrystallize the compound and repeat XRD/spectroscopy.
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Complementary techniques : Pair powder XRD with solid-state NMR to correlate structural and dynamic properties .

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be systematically analyzed?

  • Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., D\text{D}, R22(8)\text{R}_2^2(8)). Software like Mercury (CCDC) visualizes interactions, while ToposPro quantifies network topology. This aids in predicting packing efficiency and stability .

Q. What mechanistic insights can be gained from studying nucleophilic substitution reactions involving this compound?

  • Answer :

  • Kinetic studies : Monitor reaction progress via 1H^1\text{H} NMR at variable temperatures to determine activation parameters.
  • Computational modeling : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., Meisenheimer complexes in SNAr reactions).
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled methanol to track esterification pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.